molecular formula C7H6BrFN2O B13958280 5-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide

5-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B13958280
M. Wt: 233.04 g/mol
InChI Key: QKTWSAHXFBJDFM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Bromo-2-fluoro-N'-hydroxybenzenecarboximidamide (CAS: 1260024-36-9) is a halogenated aromatic compound with the molecular formula C₇H₆BrFN₂O and a molecular weight of 233.04 g/mol . Its structure features:

  • A benzene ring substituted with bromine at position 5 and fluorine at position 2.
  • An N'-hydroxycarboximidamide functional group, which includes a hydroxylamine moiety attached to the carboximidamide nitrogen.

This unique combination of halogens and functional groups confers distinct physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science .

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

5-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

QKTWSAHXFBJDFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=NO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-fluoro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields oxo derivatives, while reduction of the nitro group forms amines .

Scientific Research Applications

5-Bromo-2-fluoro-N’-hydroxybenzenecarboximidamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Benzenecarboximidamide Derivatives

The biological and chemical properties of halogenated benzenecarboximidamides are highly dependent on the type , position , and number of halogens . Key comparisons include:

Table 1: Halogen-Type Comparison
Compound Name Halogen Substituents Key Properties Biological Activity Insights
4-Bromo-N'-hydroxybenzenecarboximidamide Br (position 4) Larger atomic size enhances binding affinity; moderate electronegativity Anticancer potential via enzyme inhibition
4-Fluoro-N'-hydroxybenzenecarboximidamide F (position 4) High electronegativity improves stability; smaller size limits steric effects Altered pharmacokinetics
4-Chloro-N'-hydroxybenzenecarboximidamide Cl (position 4) Intermediate electronegativity and size; versatile reactivity Antimicrobial activity
5-Bromo-2-fluoro-N'-hydroxybenzenecarboximidamide Br (5), F (2) Dual halogenation balances steric bulk and electronic effects Potential dual-action mechanisms

Key Findings :

  • Bromine’s larger atomic radius enhances hydrophobic interactions with biological targets, while fluorine’s high electronegativity improves metabolic stability .
  • The 5-bromo-2-fluoro substitution in the target compound may optimize both target binding and solubility compared to monosubstituted analogs .

Positional Isomers and Structural Analogs

Substituent positions significantly influence activity:

Table 2: Positional Isomer Comparison
Compound Name Substituent Positions Key Differences
2-Bromo-5-fluoro-N'-hydroxybenzenecarboximidamide Br (2), F (5) Altered spatial arrangement may affect target binding
2-Chloro-4-fluoro-N'-hydroxybenzenecarboximidamide Cl (2), F (4) Smaller chlorine reduces steric hindrance; distinct electronic profile
2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide Cl (2), F (6) Increased lipophilicity enhances membrane permeability

Key Findings :

  • The 5-bromo-2-fluoro configuration in the target compound may offer superior binding to enzymes like kinases or proteases compared to isomers with halogens at positions 2 and 6 .

Functional Group Modifications

Additional functional groups alter reactivity and applications:

Table 3: Functional Group Comparison
Compound Name Functional Groups Impact on Properties
5-Bromo-2-fluoro-N,N,4-trimethylbenzamide Methyl groups (N, C4) Enhanced solubility; reduced hydrogen bonding
4-(Diethylamino)-N'-hydroxybenzenecarboximidamide Diethylamino group Improved binding affinity via electron-donating effects
4-[(4-Chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide Sulfonylamino group Increased steric bulk; potential for selective inhibition

Key Findings :

  • The N'-hydroxycarboximidamide group in the target compound enables hydrogen bonding with active sites, a feature absent in methylated analogs like 5-bromo-2-fluoro-N,N,4-trimethylbenzamide .

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